molecular formula C22H26N4O B14919158 2,6-Di-tert-butyl-4-[2-(phthalazin-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one

2,6-Di-tert-butyl-4-[2-(phthalazin-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14919158
M. Wt: 362.5 g/mol
InChI Key: QSLUETNIBDHCTR-UHFFFAOYSA-N
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Description

2,6-DI(TERT-BUTYL)-4-[2-(1-PHTHALAZINYL)HYDRAZONO]-2,5-CYCLOHEXADIEN-1-ONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of tert-butyl groups, a phthalazinyl hydrazono group, and a cyclohexadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI(TERT-BUTYL)-4-[2-(1-PHTHALAZINYL)HYDRAZONO]-2,5-CYCLOHEXADIEN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexadienone Core: This can be achieved through the oxidation of a suitable cyclohexadiene derivative.

    Introduction of Tert-Butyl Groups: Tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the Phthalazinyl Hydrazono Group: This step involves the reaction of the cyclohexadienone intermediate with a phthalazinyl hydrazine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-DI(TERT-BUTYL)-4-[2-(1-PHTHALAZINYL)HYDRAZONO]-2,5-CYCLOHEXADIEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-DI(TERT-BUTYL)-4-[2-(1-PHTHALAZINYL)HYDRAZONO]-2,5-CYCLOHEXADIEN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-DI(TERT-BUTYL)-4-[2-(1-PHTHALAZINYL)HYDRAZONO]-2,5-CYCLOHEXADIEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic and tert-butyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in fuels and lubricants.

    2,6-Di-tert-butylpyridine: Used as a proton scavenger and in the preparation of other chemical intermediates.

Uniqueness

2,6-DI(TERT-BUTYL)-4-[2-(1-PHTHALAZINYL)HYDRAZONO]-2,5-CYCLOHEXADIEN-1-ONE is unique due to the presence of the phthalazinyl hydrazono group, which imparts distinct reactivity and potential biological activity not found in simpler analogs like 2,6-Di-tert-butylphenol and 2,6-Di-tert-butylpyridine.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(phthalazin-1-yldiazenyl)phenol

InChI

InChI=1S/C22H26N4O/c1-21(2,3)17-11-15(12-18(19(17)27)22(4,5)6)24-26-20-16-10-8-7-9-14(16)13-23-25-20/h7-13,27H,1-6H3

InChI Key

QSLUETNIBDHCTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC2=NN=CC3=CC=CC=C32

Origin of Product

United States

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